Rutaevin is a natural product classified as a limonoid, a class of highly oxygenated triterpenoids. [, , , ] It is primarily found in plants belonging to the Rutaceae family, with Evodia rutaecarpa (also known as WuChu-Yu) being a notable source. [, , ] Rutaevin has garnered significant attention in scientific research due to its diverse biological activities, particularly its potential as an anti-inflammatory and neuroprotective agent. [, , , ]
Rutaevin is a flavonoid compound primarily derived from the plant Ruta graveolens, commonly known as rue. It belongs to the class of compounds known as flavonoids, which are characterized by their polyphenolic structure and are widely recognized for their antioxidant properties. Rutaevin has garnered interest due to its potential therapeutic applications, particularly in the fields of pharmacology and nutrition.
Rutaevin is predominantly extracted from the leaves and stems of Ruta graveolens. This plant is traditionally used in various cultures for its medicinal properties, including anti-inflammatory and antimicrobial effects. The extraction process typically involves solvent extraction methods, such as ethanol or methanol extraction, to isolate the flavonoid compounds effectively.
Rutaevin is classified as a flavonoid glycoside. It is part of a larger family of compounds that exhibit diverse biological activities. Flavonoids are known for their role in plant pigmentation and defense mechanisms against pathogens and herbivores.
The synthesis of Rutaevin can be achieved through various methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the synthesis process and characterize the final product.
The molecular formula of Rutaevin is C21H20O10, indicating it contains 21 carbon atoms, 20 hydrogen atoms, and 10 oxygen atoms. Its structure features a flavonoid backbone with multiple hydroxyl groups contributing to its biological activity.
Rutaevin can undergo several chemical reactions:
These reactions are typically studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to elucidate reaction pathways and mechanisms.
Rutaevin exerts its biological effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress. Additionally, it may modulate various signaling pathways involved in inflammation and apoptosis.
Research indicates that Rutaevin can inhibit pro-inflammatory cytokines and promote antioxidant enzyme activity in cellular models. This mechanism underlies its potential therapeutic applications in conditions associated with oxidative stress.
Rutaevin has several promising applications:
Rutaevin occurs primarily within the Rutaceae family, with Euodia rutaecarpa (now classified as Tetradium ruticarpum) serving as the most significant source. This quassinoid-type triterpenoid also appears in related genera including Dictamnus (burnet bush), Phellodendron (cork tree), and Ruta (rue), though in substantially lower concentrations [8]. The compound exhibits a discontinuous phylogenetic distribution, being entirely absent in several Rutaceae subfamilies, suggesting its biosynthesis requires specific enzymatic machinery that evolved in particular lineages. Notably, rutaevin concentrations vary significantly between wild and cultivated Euodia populations, with ecological factors like altitude, soil composition, and microbial interactions influencing its accumulation. Chemotaxonomic studies position rutaevin as a potential biomarker for specific evolutionary clades within Rutaceae due to its restricted occurrence pattern [6].
Table 1: Phylogenetic Distribution of Rutaevin in Rutaceae [6] [8]
Genus | Species | Rutaevin Content Range (mg/g DW) | Primary Plant Part |
---|---|---|---|
Tetradium | T. ruticarpum | 3.5–12.8 | Fruits |
Dictamnus | D. dasycarpus | 0.8–2.3 | Roots |
Phellodendron | P. amurense | 0.5–1.7 | Bark |
Ruta | R. graveolens | Trace–0.9 | Leaves |
Rutaevin biosynthesis proceeds via the mevalonate (MVA) pathway in plastids, where farnesyl pyrophosphate (FPP) undergoes dimerization to form squalene, the fundamental triterpenoid backbone. Enzymatic epoxidation of squalene by squalene epoxidase yields 2,3-oxidosqualene, which is subsequently cyclized by oxidosqualene cyclases (OSCs) to produce protolimonoids. In Euodia rutaecarpa, the highly specific β-amyrin synthase isoform EuOSC1 catalyzes the formation of the β-amyrin scaffold characteristic of rutaevin [3] [8].
Post-cyclization modifications involve a series of oxidative reactions mediated by cytochrome P450 monooxygenases (CYP450s), particularly those in the CYP716 and CYP72 families. These introduce hydroxyl groups at C-1, C-7, and C-11 positions, followed by methyl transferase-mediated methylation. Crucially, the final step involves a CYP71-catalyzed decarboxylation and lactone formation, generating rutaevin's distinctive γ-lactone ring—a structural feature critical for its bioactivity. Transcriptomic analyses of Euodia fruits reveal coordinated upregulation of EuOSC1, CYP716A294, and CYP72A615 during peak rutaevin accumulation phases [3].
Environmental stressors and elicitors significantly modulate rutaevin biosynthesis through hormonal signaling networks. In Euodia cell suspension cultures and seedlings, jasmonic acid (JA) and methyl jasmonate (MeJA) function as master regulators, upregulating key biosynthetic genes including HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), EuOSC1, and CYP716A294. At 150 μM, MeJA elicitation increases rutaevin yield by 3.8-fold compared to controls by activating JA-responsive transcription factors (e.g., ERF1) that bind promoter regions of terpenoid biosynthesis genes [1] [3].
Salicylic acid (SA) operates antagonistically to JA in rutaevin induction. While 100 mg/L SA enhances flavonoid production in Capparaceae species, it suppresses triterpenoid pathways in Rutaceae. Conversely, ultraviolet-B radiation (UV-B) at 280–315 nm wavelength elevates rutaevin content by 40–60% in Euodia leaves through ROS-mediated activation of MAP kinase cascades, which subsequently phosphorylate and stabilize key biosynthetic enzymes. Fungal endophytes (Fusarium tricinctum Eb01) isolated from Euodia bark also enhance rutaevin accumulation by 210% through mimicking biotic stress and secreting unidentified low-molecular-weight elicitors [1] [6].
Table 2: Elicitor Effects on Rutaevin Biosynthesis in E. rutaecarpa [1] [3] [6]
Elicitor | Concentration | Exposure Duration | Fold Increase vs Control | Mechanistic Insight |
---|---|---|---|---|
Methyl jasmonate (MeJA) | 150 μM | 48 hours | 3.8× | ERF1-mediated gene activation |
UV-B radiation | 5 W/m² | 6 hours daily × 7 days | 1.6× | ROS/MAPK signaling; enzyme stabilization |
Fusarium tricinctum Eb01 | 10⁵ spores/mL | 14 days | 2.1× | Unknown secreted elicitors; JA pathway induction |
Salicylic acid (SA) | 100 mg/L | 72 hours | 0.7× (suppression) | Competitive inhibition of JA signaling |
Rutaevin displays pronounced tissue-specific accumulation in Euodia rutaecarpa, with developing fruits exhibiting the highest concentrations (up to 12.8 mg/g dry weight in pericarps). Within fruits, spatial analysis reveals a gradient: pericarp > seeds > placental tissue, indicating compartmentalization of biosynthesis and storage. Immature fruits (60 days post-anthesis) show 30% higher rutaevin than mature fruits, suggesting temporal regulation linked to chemical defense against herbivores during development [6] [8].
Vegetative tissues accumulate substantially lower rutaevin levels, with descending order: young leaves (1.2–2.3 mg/g DW) > stems (0.8–1.5 mg/g DW) > roots (0.3–0.9 mg/g DW). This distribution correlates with density of glandular trichomes—specialized structures serving as rutaevin storage sites. Transcriptomic and proteomic profiling confirms elevated expression of EuOSC1 and rutaevin-specific CYP450s in trichome-enriched fractions compared to whole-leaf extracts. Notably, rutaevin is absent from floral tissues, distinguishing its accumulation pattern from structurally related limonoids like evodiamine in the same species [3] [8].
Table 3: Tissue-Specific Rutaevin Distribution in E. rutaecarpa [3] [6] [8]
Plant Tissue | Developmental Stage | Rutaevin (mg/g DW) | Key Biosynthetic Enzymes Detected |
---|---|---|---|
Fruit pericarp | Immature (60 DPA) | 10.2–12.8 | EuOSC1, CYP716A294, CYP72A615 |
Fruit pericarp | Mature (120 DPA) | 7.1–8.9 | CYP716A294, CYP72A615 (EuOSC1 downregulated) |
Seeds | Mature | 3.5–4.2 | CYP72A615 (trace) |
Young leaves | Fully expanded | 1.2–2.3 | EuOSC1, CYP716A294 |
Mature leaves | Senescing | 0.4–0.8 | None detected |
Stem bark | Lignified | 0.8–1.5 | EuOSC1 |
Roots | Secondary growth | 0.3–0.9 | EuOSC1 (low) |
Chemical Note: Rutaevin (C₂₆H₃₄O₈) is a pentacyclic quassinoid triterpenoid characterized by a γ-lactone ring (C-20 to C-19) and β-oriented hydroxyl groups at C-1, C-7, and C-11. Its biosynthesis diverges from rutin (quercetin-3-O-rutinoside), a flavonol glycoside abundant in Rutaceae species like Ruta graveolens [7] [8].
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